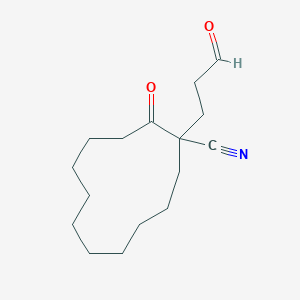
N,N'-(3-Hydroxypentane-1,5-diyl)di(aziridine-1-carboxamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(3-Hydroxypentane-1,5-diyl)di(aziridine-1-carboxamide) is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydroxypentane backbone with aziridine carboxamide groups attached, making it an interesting subject for research in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(3-Hydroxypentane-1,5-diyl)di(aziridine-1-carboxamide) typically involves the reaction of aziridine derivatives with appropriate hydroxypentane precursors. The reaction conditions often include the use of solvents like acetonitrile and bases such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive aziridine groups.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(3-Hydroxypentane-1,5-diyl)di(aziridine-1-carboxamide) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The aziridine rings can be reduced to form amine derivatives.
Substitution: The aziridine rings can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include oxidized carbonyl compounds, reduced amine derivatives, and various substituted aziridine products. These transformations expand the utility of N,N’-(3-Hydroxypentane-1,5-diyl)di(aziridine-1-carboxamide) in synthetic chemistry .
Applications De Recherche Scientifique
N,N’-(3-Hydroxypentane-1,5-diyl)di(aziridine-1-carboxamide) has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N,N’-(3-Hydroxypentane-1,5-diyl)di(aziridine-1-carboxamide) involves its interaction with various molecular targets. The aziridine rings can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other aziridine derivatives and hydroxypentane-based molecules. Examples are:
Aziridine-1-carboxamide derivatives: These compounds share the aziridine ring structure and exhibit similar reactivity.
Hydroxypentane derivatives: These compounds have a similar backbone and can undergo analogous chemical transformations.
Uniqueness
N,N’-(3-Hydroxypentane-1,5-diyl)di(aziridine-1-carboxamide) is unique due to its combination of aziridine and hydroxypentane moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
106147-93-7 |
|---|---|
Formule moléculaire |
C11H20N4O3 |
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
N-[5-(aziridine-1-carbonylamino)-3-hydroxypentyl]aziridine-1-carboxamide |
InChI |
InChI=1S/C11H20N4O3/c16-9(1-3-12-10(17)14-5-6-14)2-4-13-11(18)15-7-8-15/h9,16H,1-8H2,(H,12,17)(H,13,18) |
Clé InChI |
ZKKVEQCWDIKEAH-UHFFFAOYSA-N |
SMILES canonique |
C1CN1C(=O)NCCC(CCNC(=O)N2CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphonic acid, [2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B14322537.png)
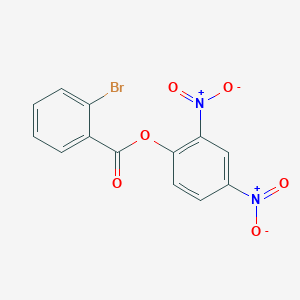
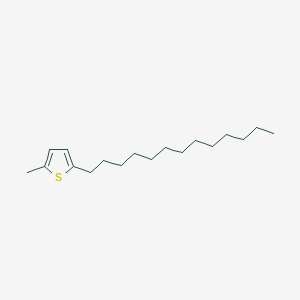

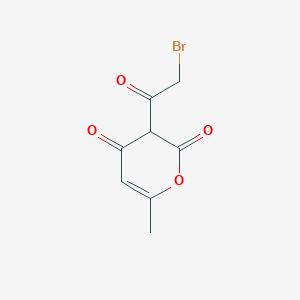
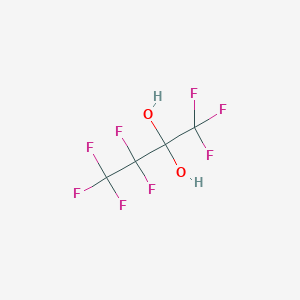
![2-{[(3-Ethylhexyl)oxy]carbonyl}benzoic acid](/img/structure/B14322578.png)
![5-[(3-Ethyl-4-methoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14322580.png)

![2-Ethylidene-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B14322596.png)
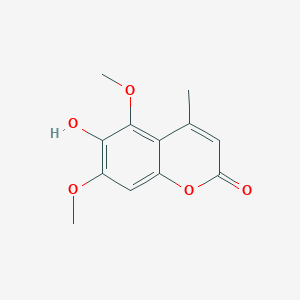
![Hydrazine, 1,2-bis[2,2,2-trichloro-1-(nitromethyl)ethyl]-](/img/structure/B14322613.png)

